molecular formula C24H17Cl2FO3 B11157919 3-benzyl-6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11157919
M. Wt: 443.3 g/mol
InChI Key: XIPWATJKEYPZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-6-CHLORO-7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-BENZYL-6-CHLORO-7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of the chromen-2-one core, followed by the introduction of the benzyl, chloro, and methoxy substituents under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-BENZYL-6-CHLORO-7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar compounds to 3-BENZYL-6-CHLORO-7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The unique combination of substituents in 3-BENZYL-6-CHLORO-7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE contributes to its distinct chemical and biological profile.

Properties

Molecular Formula

C24H17Cl2FO3

Molecular Weight

443.3 g/mol

IUPAC Name

3-benzyl-6-chloro-7-[(2-chloro-4-fluorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H17Cl2FO3/c1-14-18-11-21(26)23(29-13-16-7-8-17(27)10-20(16)25)12-22(18)30-24(28)19(14)9-15-5-3-2-4-6-15/h2-8,10-12H,9,13H2,1H3

InChI Key

XIPWATJKEYPZLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.